molecular formula C14H8Cl2 B3048789 Bis[p-chlorophenyl]acetylene CAS No. 1820-42-4

Bis[p-chlorophenyl]acetylene

Cat. No.: B3048789
CAS No.: 1820-42-4
M. Wt: 247.1 g/mol
InChI Key: QFRLNLXZHMUYHO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis[p-chlorophenyl]acetylene can be synthesized through several methods, one of which involves the coupling of p-chlorophenylacetylene using palladium-catalyzed reactions. The Suzuki-Miyaura coupling reaction is a common method, where p-chlorophenylboronic acid reacts with p-chloroiodobenzene in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and yields high purity products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale palladium-catalyzed coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: Bis[p-chlorophenyl]acetylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones.

    Reduction: Reduction reactions can convert the acetylene moiety into an alkene or alkane.

    Substitution: Electrophilic aromatic substitution reactions can occur on the p-chlorophenyl rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Halogenation, nitration, and sulfonation reactions using reagents like chlorine, nitric acid, and sulfuric acid, respectively.

Major Products:

    Oxidation: Formation of diketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Bis[p-chlorophenyl]acetylene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    Diphenylacetylene: Similar structure but lacks the chlorine atoms.

    Bis[p-bromophenyl]acetylene: Contains bromine atoms instead of chlorine.

    Bis[p-methylphenyl]acetylene: Contains methyl groups instead of chlorine.

Uniqueness: Bis[p-chlorophenyl]acetylene is unique due to the presence of chlorine atoms, which can influence its reactivity and interactions. The electron-withdrawing nature of chlorine can affect the compound’s stability and reactivity in various chemical reactions, making it distinct from its analogs.

Properties

IUPAC Name

1-chloro-4-[2-(4-chlorophenyl)ethynyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRLNLXZHMUYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171227
Record name Benzene, 1,1'-(1,2-ethynediyl)bis(4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820-42-4
Record name Benzene, 1,1'-(1,2-ethynediyl)bis(4-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001820424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC118857
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118857
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1,1'-(1,2-ethynediyl)bis(4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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